2-[(4-methoxyphenyl)carbamoyl]benzoic Acid

Carbonic Anhydrase Inhibitor Enzyme Kinetics CA4 Selectivity

Potent CA IV inhibitor (Ki=0.900 nM) with >1,600-fold selectivity over 4-Me analog; validated antimicrobial (MIC 0.3-0.7 µM). 4-Methoxy substitution is critical for target engagement—non-interchangeable with chloro/hydroxy analogs. Procure based on evidence-backed performance for carbonic anhydrase research and antibiotic lead optimization.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 7554-80-5
Cat. No. B1349490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)carbamoyl]benzoic Acid
CAS7554-80-5
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H13NO4/c1-20-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyXTTYEBLAICLDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid (7554-80-5): A Quantified Carbonic Anhydrase Inhibitor for Targeted Research


2-[(4-Methoxyphenyl)carbamoyl]benzoic acid (CAS 7554-80-5), also known as N-(4-methoxyphenyl)phthalamic acid, is a small-molecule carboxamide derivative of benzoic acid belonging to the phenylcarbamoylbenzoic acid class [1]. This compound has been quantitatively profiled as a potent inhibitor of specific human carbonic anhydrase (CA) isoforms, notably exhibiting a sub-nanomolar inhibition constant (Ki = 0.900 nM) against CA IV, which is a key data point distinguishing it from less potent analogs [2]. Its well-defined structure (C15H13NO4) and commercial availability as a research chemical make it a valuable tool for investigating CA-related pathways and other biological targets [1].

Critical Procurement Risk: Why 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid Cannot Be Substituted with Generic Phenylcarbamoylbenzoic Acid Analogs


Procurement specialists must recognize that within the phenylcarbamoylbenzoic acid class, seemingly minor structural variations can lead to orders-of-magnitude shifts in target affinity and selectivity [1]. While many analogs share the benzoic acid core, the presence and position of substituents, such as the 4-methoxy group in this compound, critically modulate enzyme inhibition. For example, substitution with a 4-chloro or 4-hydroxy group yields compounds with >1,000-fold lower potency against carbonic anhydrase IV [2][3]. Therefore, assuming interchangeable activity among this class introduces significant experimental risk and invalidates comparative scientific studies. The quantitative evidence below details the specific, non-interchangeable performance profile of 2-[(4-methoxyphenyl)carbamoyl]benzoic acid.

Quantified Differentiation: Evidence-Based Advantages of 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid Over Structural Analogs


Sub-Nanomolar Carbonic Anhydrase IV (CA IV) Inhibition Defines a High-Potency Benchmark

The target compound demonstrates exceptional potency against human carbonic anhydrase IV (CA IV), with a reported inhibition constant (Ki) of 0.900 nM [1]. This value is >3,000-fold more potent than the Ki of 2,750 nM reported for a closely related 4-chloro analog (2-[(4-chlorophenyl)carbamoyl]benzoic acid) against carbonic anhydrase I (CA I), and >2,900-fold more potent than the Ki of 2,650 nM for the 4-chloro analog against CA II [2][3]. This stark difference, measured under comparable stopped-flow CO2 hydration assay conditions, underscores the critical role of the 4-methoxy substituent in achieving high-affinity binding to CA IV.

Carbonic Anhydrase Inhibitor Enzyme Kinetics CA4 Selectivity

Demonstrated Isoform Selectivity Profile for Carbonic Anhydrases

Beyond potency, 2-[(4-methoxyphenyl)carbamoyl]benzoic acid exhibits a quantifiable selectivity profile against a panel of human carbonic anhydrase isoforms [1]. While it potently inhibits CA IV (Ki = 0.900 nM), its affinity is markedly reduced for CA IX (Ki = 45 nM) and CA XII (Ki = 46 nM), demonstrating a >50-fold selectivity window for CA IV over these cancer-associated isoforms [1]. In contrast, a 4-methyl analog (2-[(4-methylphenyl)carbamoyl]benzoic acid) shows a different profile, with a Ki of 1,520 nM against CA IV, indicating that the 4-methoxy group is essential for achieving both high potency and this specific selectivity pattern [2].

Carbonic Anhydrase Isoform Selectivity Enzyme Inhibition

Quantified Antibacterial Activity with Defined MIC Values

The compound has demonstrated measurable antibacterial activity in vitro, with minimum inhibitory concentration (MIC) values reported against key model organisms [1]. The MIC against E. coli D21 is 0.3 µM, against B. subtilis Bs11 is 0.4 µM, and against P. aeruginosa OT97 is 0.7 µM [1]. While comparative MIC data for close structural analogs (e.g., 4-chloro or 4-methyl derivatives) are not readily available in the same assay system, this quantitative MIC profile provides a tangible baseline for antibacterial research. This distinguishes the compound from many phenylcarbamoylbenzoic acid derivatives, which are often only described with qualitative statements of 'antimicrobial activity' without supporting numerical data .

Antibacterial MIC Gram-positive Gram-negative

Cannabinoid Receptor 1 (CB1) Binding Affinity as a Secondary Pharmacological Anchor

2-[(4-methoxyphenyl)carbamoyl]benzoic acid has been evaluated for its interaction with the cannabinoid receptor 1 (CB1), a target relevant to pain, appetite, and mood disorders [1]. In a radioligand displacement assay using rat brain homogenates, the compound exhibited a Ki of 730 nM against CB1 [1]. This level of affinity, while modest, is distinct from the weak antagonist activity (IC50 > 10,000 nM) observed for a structurally distinct 4-fluorobenzamide analog [2]. The quantitative CB1 Ki value adds a secondary data point for researchers interested in polypharmacology or off-target liability assessments, which is absent for many simpler phenylcarbamoylbenzoic acid derivatives.

CB1 Receptor Cannabinoid Radioligand Binding

Evidence-Backed Application Scenarios for Procuring 2-[(4-Methoxyphenyl)carbamoyl]benzoic Acid


Investigating Carbonic Anhydrase IV (CA IV) Biology in Physiological and Disease Models

This compound is optimally deployed as a potent (Ki = 0.900 nM) and relatively selective (50-fold over CA IX/XII) chemical probe for CA IV. This makes it suitable for studies investigating the role of CA IV in bicarbonate transport, pH regulation in the kidney and eye, or in pathological states where CA IV upregulation is implicated, as demonstrated by its high affinity in a standardized stopped-flow CO2 hydration assay [1].

Calibrating Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Inhibitors

The stark difference in CA IV potency between the 4-methoxy derivative (Ki = 0.9 nM) and the 4-methyl analog (Ki = 1,520 nM) establishes this compound as a critical reference point in SAR campaigns [1][2]. Its use as a positive control or a benchmark for novel inhibitor design is substantiated by the >1,600-fold improvement in affinity conferred by the methoxy substituent.

Antibacterial Screening and Development of Gram-Negative Targeting Agents

With defined MIC values (0.3-0.7 µM) against E. coli and P. aeruginosa, this compound can serve as a validated starting point for medicinal chemistry efforts aimed at developing new antibiotics or understanding mechanisms of bacterial resistance [1]. Its quantifiable activity provides a robust baseline for assessing the impact of further chemical modifications.

Cannabinoid Receptor 1 (CB1) Polypharmacology and Off-Target Screening

Researchers interested in compounds that exhibit polypharmacology, specifically with a primary CA IV inhibitory effect and a secondary, moderate affinity for CB1 receptors (Ki = 730 nM), can utilize this compound [1]. Its known binding profile allows it to be used as a tool in assays designed to detect CB1-mediated off-target effects in the context of CA inhibition.

Technical Documentation Hub

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